molecular formula C12H10Cl2N2 B1425756 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine CAS No. 1484436-52-3

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

Cat. No. B1425756
CAS RN: 1484436-52-3
M. Wt: 253.12 g/mol
InChI Key: YDNDAHPSDPWHJJ-UHFFFAOYSA-N
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Description

“1-N-(2,6-dichlorophenyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1484436-52-3 . It has a molecular weight of 253.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Applications in Synthetic Chemistry

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine and its derivatives play a significant role in synthetic chemistry. They serve as key intermediates in various synthesis processes. For instance, a study demonstrated a green and practical approach for synthesizing diverse N-substituted-benzene-1,2-diamines, including derivatives similar to 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine. This synthesis utilized thiourea dioxide in the presence of sodium hydroxide, highlighting an environmentally-friendly and convenient approach for producing these compounds with high yields (Zhong et al., 2020).

Catalysis and Chemical Sensing

These compounds are also integral in catalysis and the development of chemical sensors. For example, benzene-1,2-diamine structures have been recognized as suitable models for creating fluorescence-quenching chemosensors. These structures allow for the selective and sensitive detection of metal ions like Ni2+ and Cu2+, crucial for environmental monitoring and industrial applications (Pawar et al., 2015).

Material Science

In material science, 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine derivatives contribute significantly to the development of advanced materials. They are involved in synthesizing soluble and thermally stable polyimides, which are crucial for creating high-performance polymers with excellent thermal stability and solubility in various solvents. These materials are vital in various industrial and technological applications due to their robustness and versatile solubility properties (Ghaemy & Alizadeh, 2009).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-N-(2,6-dichlorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNDAHPSDPWHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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